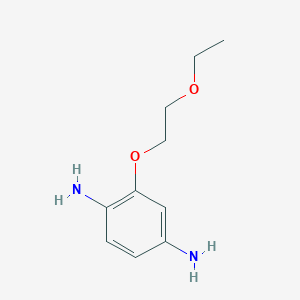
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C13H8Cl2N It is a derivative of benzenecarboximidoyl chloride, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride typically involves the reaction of 2,4-dichloroaniline with benzenecarboximidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing chlorine atoms makes it less reactive.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used, but the reaction conditions need to be carefully controlled due to the deactivating effect of the chlorine atoms.
Hydrolysis: The reaction is usually performed in the presence of water or aqueous base at room temperature.
Major Products
Nucleophilic Substitution: The major products are substituted benzenecarboximidoyl derivatives.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives.
Hydrolysis: The major products are the corresponding amide and hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its binding affinity to certain molecular targets, making it a potent compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chlorophenyl)benzenecarboximidoyl chloride: Similar structure but with only one chlorine atom.
N-(4-Chlorophenyl)benzenecarboximidoyl chloride: Another similar compound with a single chlorine atom at the 4 position.
N-(2,4-Dichlorophenyl)acetamide: A related compound with an acetamide group instead of the benzenecarboximidoyl chloride.
Uniqueness
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The dual substitution pattern can enhance its stability and binding properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
97661-67-1 |
|---|---|
Fórmula molecular |
C13H8Cl3N |
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8Cl3N/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
HNQVXSDILBBLQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


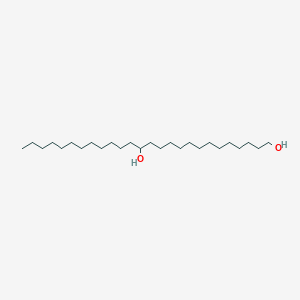
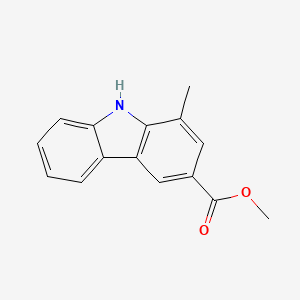
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
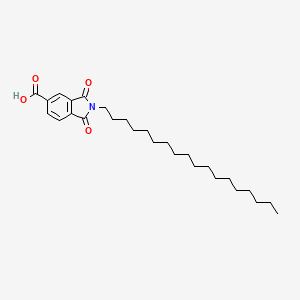
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
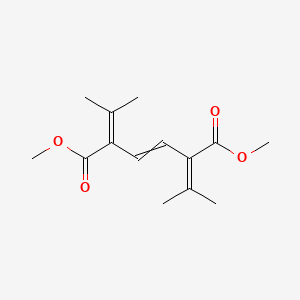
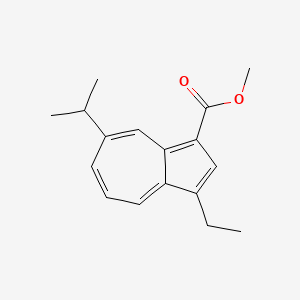
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
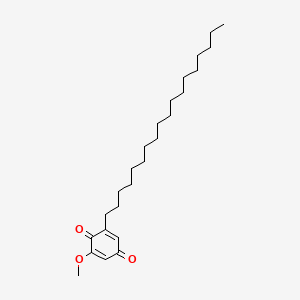
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
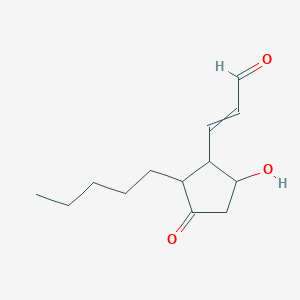
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
